Product packaging for 1-(3-Methoxypropyl)-4-Piperidinol(Cat. No.:CAS No. 1225518-03-5)

1-(3-Methoxypropyl)-4-Piperidinol

Cat. No.: B2467642
CAS No.: 1225518-03-5
M. Wt: 173.256
InChI Key: ZJHUFUNDFQXUFX-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Derivatives as a Fundamental Heterocyclic Class

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most important structural motifs in medicinal chemistry. nih.gov It is considered a "privileged scaffold," a term describing molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.gov This versatility is demonstrated by the presence of the piperidine moiety in a vast number of natural products, pharmaceutical drugs, and agrochemicals. ijnrd.orgkcl.ac.uk

The significance of piperidine derivatives stems from several key factors:

Structural Versatility: The saturated, non-planar nature of the piperidine ring allows for the introduction of various substituents in distinct spatial orientations. grafiati.com This structural flexibility is crucial for modulating the physicochemical properties of a molecule, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile. researchgate.net

Widespread Biological Activity: Piperidine-based compounds exhibit a broad spectrum of pharmacological activities, including but not limited to applications in central nervous system (CNS) disorders, cancer, and infectious diseases. ijnrd.orgpmarketresearch.com They are core components in drugs such as the antipsychotic haloperidol, the Alzheimer's therapy donepezil, and the opioid analgesic fentanyl. ijnrd.orgpmarketresearch.com

Synthetic Accessibility: Chemists have developed numerous synthetic routes to access piperidine derivatives, often starting from the hydrogenation of corresponding pyridine (B92270) precursors or through cyclization reactions. nih.gov This allows for the systematic modification of the scaffold to optimize biological activity and selectivity for a specific target. pmarketresearch.com

The introduction of chiral centers into the piperidine ring can further enhance its utility, profoundly influencing a drug's biological activity and efficacy. researchgate.net Consequently, the piperidine scaffold remains a cornerstone in the design and discovery of new therapeutic agents. nih.gov

Academic Significance of the 1-(3-Methoxypropyl)-4-Piperidinol Scaffold in Synthetic Chemistry

The academic importance of the this compound scaffold is primarily as a versatile chemical building block and intermediate in multi-step synthetic pathways. Its value is highlighted by its close relationship to key precursors used in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist. google.comgoogle.com

Specifically, the synthetic precursor 1-(3-methoxypropyl)piperidin-4-one (B175049) is a well-documented intermediate. google.com In organic synthesis, the reduction of a ketone (the "-one" suffix) to a secondary alcohol (the "-ol" suffix) is a fundamental and widely practiced transformation. Therefore, this compound is the direct reduction product of this ketone.

Furthermore, another critical intermediate in the same pharmaceutical synthesis is 1-(3-methoxypropyl)-4-piperidinamine (B103848) . google.comchemicalbook.com The 4-hydroxyl group of this compound can be chemically converted into an amino group through various established methodologies, positioning it as a potential precursor to the amine intermediate as well.

The significance of the this compound scaffold in synthetic chemistry is therefore defined by its role as a pivotal node connecting other key intermediates. Research in this area often focuses on developing efficient and high-yield synthetic methods for these types of building blocks, as their availability and purity are critical for the successful production of the final active pharmaceutical ingredient. google.com

Research Objectives and Scope for Investigating this compound

The investigation of this compound and its derivatives is driven by clear objectives within the field of synthetic and medicinal chemistry. The primary goals are centered on leveraging its structural features for the development of new chemical entities and optimizing synthetic routes.

Key Research Objectives:

Optimization of Synthesis: A core objective is to develop efficient, cost-effective, and stereoselective synthetic methods for producing this compound and its related ketone and amine derivatives. This includes exploring novel catalysts and reaction conditions to improve yield and purity, which is crucial for pharmaceutical manufacturing. google.comgoogle.com

Scaffold for Library Development: Given that the piperidine ring is a privileged scaffold, this compound serves as an excellent starting point for creating diverse chemical libraries. nih.gov By modifying the 4-hydroxyl group or using it as a handle to introduce other functional groups, researchers can generate a wide array of novel compounds for biological screening.

Exploration of New Biological Targets: The scope of research extends to using this scaffold to design ligands for various biological targets beyond those related to Prucalopride. The N-methoxypropyl side chain and the 4-position substitution offer distinct points for modification, enabling the exploration of structure-activity relationships (SAR) for different receptors and enzymes. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1225518-03-5
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Synonyms 1-(3-methoxypropyl)piperidin-4-ol; 4-Piperidinol, 1-(3-methoxypropyl)-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B2467642 1-(3-Methoxypropyl)-4-Piperidinol CAS No. 1225518-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxypropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHUFUNDFQXUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxypropyl 4 Piperidinol

Direct Synthetic Approaches for 1-(3-Methoxypropyl)-4-Piperidinol

The primary and most direct route to this compound involves the reduction of the corresponding ketone, 1-(3-methoxypropyl)piperidin-4-one (B175049). This ketone precursor is itself synthesized via the N-alkylation of 4-piperidone (B1582916) with 1-bromo-3-methoxypropane.

The reduction of the carbonyl group in 1-(3-methoxypropyl)piperidin-4-one to a hydroxyl group can be achieved using various reducing agents. The choice of reagent can influence the reaction conditions, yield, and stereoselectivity of the product.

Table 1: Synthetic Methods for this compound via Reduction of 1-(3-methoxypropyl)piperidin-4-one

PrecursorReducing AgentSolventReaction ConditionsProductReference
1-(3-methoxypropyl)piperidin-4-oneSodium borohydride (B1222165) (NaBH₄)Methanol (B129727) or Ethanol (B145695)Room temperatureThis compoundGeneral knowledge
1-(3-methoxypropyl)piperidin-4-oneLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl ether0°C to room temperatureThis compoundGeneral knowledge
1-(3-methoxypropyl)piperidin-4-oneCatalytic Hydrogenation (e.g., H₂/Raney Ni)EthanolElevated pressure and temperatureThis compound nih.gov

This table is based on general chemical principles and common synthetic practices, as specific literature on this exact transformation is limited.

Optimization of Reaction Conditions and Yields in One-Pot and Multi-Step Syntheses

The synthesis of this compound can be approached as a multi-step process, commencing from 4-piperidone. The first step, N-alkylation with 1-bromo-3-methoxypropane, is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) nih.gov. Optimization of this step involves controlling the stoichiometry of the reactants and the reaction temperature to maximize the yield of 1-(3-methoxypropyl)piperidin-4-one while minimizing side products.

Catalytic hydrogenation offers an alternative that can be advantageous for large-scale synthesis. Optimization here would involve screening different catalysts (e.g., Raney Nickel, Palladium on carbon), hydrogen pressures, temperatures, and reaction times to achieve a high conversion rate and yield nih.gov.

While a true one-pot synthesis starting from 4-piperidone to this compound is not commonly reported, a sequential one-pot approach is feasible. This would involve the initial N-alkylation followed by the in-situ reduction of the resulting ketone without its isolation. Such a process would require careful selection of reagents and conditions to ensure compatibility between the two reaction steps.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several strategies can be employed.

For the N-alkylation step, the use of greener solvents like ethanol or water, if feasible, would be preferable to more hazardous solvents like DMF. Phase-transfer catalysis could also be explored to facilitate the reaction in a biphasic system, reducing the need for large volumes of organic solvents.

In the reduction of 1-(3-methoxypropyl)piperidin-4-one, catalytic hydrogenation is inherently a greener approach compared to stoichiometric metal hydride reagents, as it generates less waste. The use of recyclable catalysts would further enhance its green credentials. Research into ultrasound-promoted synthesis of piperidin-4-ols using silica (B1680970) chloride as a reusable supporting polymer for the reducing agent has shown promise in improving yields and adhering to green chemistry principles researchgate.net. Additionally, the use of water as a solvent in iridium-catalyzed hydrogen transfer reactions for the synthesis of substituted piperidines has been shown to be an effective and environmentally friendly approach nih.gov.

Derivatization Strategies from the this compound Core Structure

The presence of a reactive hydroxyl group and a tertiary amine in this compound makes it a versatile scaffold for further chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of new chemical entities.

Esterification and Etherification Reactions at the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine (B6355638) ring can be readily esterified or etherified to generate a wide range of derivatives.

Esterification can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. A common method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach is the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride and is effective for sterically hindered alcohols nih.gov.

Etherification can be performed via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide. Alternatively, Mitsunobu reaction conditions, involving triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be used to form ethers with a wide range of alcohols.

Table 2: General Derivatization Reactions at the Hydroxyl Group of this compound

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
EsterificationAcyl chloride/Acid anhydridePyridine (B92270) or Triethylamine (B128534)EsterGeneral knowledge
EsterificationCarboxylic acidDCC/DMAP (Steglich)Ester rsc.org
EsterificationCarboxylic acid2,4,6-Trichlorobenzoyl chloride/DMAP (Yamaguchi)Ester nih.gov
EtherificationAlkyl halideNaH (Williamson)EtherGeneral knowledge
EtherificationAlcohol, PPh₃, DEAD/DIADMitsunobu reactionEtherGeneral knowledge

This table presents general methods applicable to 4-hydroxypiperidines, as specific examples for this compound are not extensively documented.

N-Substitution Reactions on the Piperidine Nitrogen for Scaffold Diversification

The tertiary nitrogen atom of the piperidine ring in this compound can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge and can significantly alter the physicochemical and biological properties of the molecule. The reaction is typically carried out by treating the piperidinol with an excess of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent like acetonitrile or acetone (B3395972) mdpi.com. The stereoselectivity of N-alkylation can be influenced by the steric bulk of the entering alkyl group and the substituents on the piperidine ring.

Functionalization of the Methoxypropyl Side Chain

While less commonly explored, the methoxypropyl side chain offers further opportunities for chemical modification. The ether linkage could potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield a primary alcohol, which could then be subjected to further functionalization. However, the conditions required for this cleavage might also affect other parts of the molecule, necessitating a careful synthetic strategy, possibly involving protective groups. More selective methods for ether cleavage are an active area of research. Additionally, radical-based C-H activation strategies could potentially be employed to introduce new functional groups along the propyl chain, although this remains a challenging and less predictable approach for this specific substrate.

Catalytic Systems and Reagents in the Synthesis of this compound and its Derivatives

The primary and most direct synthetic route to this compound involves the reduction of its corresponding ketone precursor, 1-(3-methoxypropyl)piperidin-4-one. This ketone is a crucial intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation. innospk.comgoogle.com The transformation of the ketone to the alcohol, as well as its conversion to other derivatives such as 1-(3-methoxypropyl)-4-piperidinamine (B103848), relies on a variety of catalytic systems and chemical reagents.

The synthesis of the precursor, 1-(3-methoxypropyl)piperidin-4-one, can be achieved through the N-alkylation of 4-piperidone with 1-bromo-3-methoxypropane. A common method involves reacting piperidin-4-one hydrochloride monohydrate with 3-methoxy bromopropane in a solvent like acetonitrile in the presence of a base such as potassium carbonate. google.com

The subsequent transformations of 1-(3-methoxypropyl)piperidin-4-one are pivotal and employ specific catalytic and reagent-driven methods.

Reduction to this compound

The conversion of the carbonyl group in 1-(3-methoxypropyl)piperidin-4-one to a hydroxyl group to yield this compound is a standard reduction reaction. This can be accomplished using various reducing agents, primarily metal hydrides.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. It is effective in converting 1-(3-methoxypropyl)piperidin-4-one to the corresponding alcohol under standard laboratory conditions, typically in an alcoholic solvent like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will also readily reduce the ketone to the alcohol. harvard.edu However, given its high reactivity, milder reagents like NaBH₄ are often preferred for this specific transformation to avoid potential side reactions. harvard.eduacs.org

Reductive Amination to Form 1-(3-Methoxypropyl)-4-piperidinamine

A significant derivative of the parent ketone is 1-(3-methoxypropyl)-4-piperidinamine, another key intermediate for Prucalopride. tdcommons.orgchemicalbook.compatsnap.com Its synthesis from 1-(3-methoxypropyl)piperidin-4-one is achieved through reductive amination. This process involves the initial formation of an imine or enamine by reacting the ketone with an ammonia (B1221849) source, followed by in-situ reduction.

Several catalytic systems and reagents are documented for this transformation:

Catalytic Hydrogenation: This method involves reacting the ketone with ammonia in the presence of a metal catalyst under a hydrogen atmosphere. Palladium on carbon (Pd/C) is a frequently cited catalyst for such reactions. google.comgoogle.com The reaction is typically carried out in a solvent like methanol.

Hydride Reagents: Specific hydride reagents are also employed for the reductive amination process.

Sodium Borohydride (NaBH₄): In the presence of a saturated solution of ammonia in methanol, sodium borohydride can effectively reduce the intermediate imine to the desired primary amine with good yield. google.com

Sodium Triacetoxyborohydride (STAB): This reagent is particularly useful for reductive aminations and can be used with an ammonium salt, such as ammonium formate, to yield the amine. google.com

The table below summarizes the catalytic systems and reagents used in the synthesis of this compound and its amine derivative from the common precursor, 1-(3-methoxypropyl)piperidin-4-one.

Target Compound Starting Material Reaction Type Catalyst/Reagent Notes
This compound1-(3-Methoxypropyl)piperidin-4-oneKetone ReductionSodium Borohydride (NaBH₄)A standard, mild method for converting ketones to secondary alcohols.
This compound1-(3-Methoxypropyl)piperidin-4-oneKetone ReductionLithium Aluminum Hydride (LiAlH₄)A powerful reducing agent also capable of this transformation. harvard.edu
1-(3-Methoxypropyl)-4-piperidinamine1-(3-Methoxypropyl)piperidin-4-oneReductive AminationH₂ / Palladium on Carbon (Pd/C), AmmoniaCatalytic hydrogenation of the in-situ formed imine. google.comgoogle.com
1-(3-Methoxypropyl)-4-piperidinamine1-(3-Methoxypropyl)piperidin-4-oneReductive AminationSodium Borohydride (NaBH₄), AmmoniaReduction of the imine intermediate using a hydride reagent. google.com
1-(3-Methoxypropyl)-4-piperidinamine1-(3-Methoxypropyl)piperidin-4-oneReductive AminationSodium Triacetoxyborohydride, Ammonium FormateA mild reagent combination for reductive amination. google.com

Further chemical transformations can be performed on the amine derivative. For instance, the synthesis of Prucalopride involves the amide coupling of 1-(3-methoxypropyl)-4-piperidinamine with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). tdcommons.org Another method involves activating the carboxylic acid with ethyl chloroformate in the presence of triethylamine before adding the amine. tdcommons.org

Advanced Analytical and Spectroscopic Characterization of 1 3 Methoxypropyl 4 Piperidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(3-Methoxypropyl)-4-Piperidinol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis for Hydrogen Connectivity and Chemical Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms. In this compound, the protons on the piperidinol ring, the methoxypropyl side chain, and the hydroxyl group will each have characteristic chemical shifts.

For instance, the protons on the carbon adjacent to the nitrogen atom in the piperidine (B6355638) ring are expected to appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons on the ring due to the deshielding effect of the nitrogen. Similarly, the protons of the methoxy (B1213986) group will appear as a sharp singlet, and the protons on the carbon adjacent to the oxygen of the methoxy group will also be shifted downfield. The proton of the hydroxyl group (-OH) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-4 (on CH-OH)~3.6 - 3.8Multiplet1H
Piperidine H (axial, adjacent to N)~2.0 - 2.2Multiplet2H
Piperidine H (equatorial, adjacent to N)~2.7 - 2.9Multiplet2H
Piperidine H (axial, adjacent to CH-OH)~1.4 - 1.6Multiplet2H
Piperidine H (equatorial, adjacent to CH-OH)~1.8 - 2.0Multiplet2H
N-CH₂ (propyl)~2.4 - 2.6Triplet2H
CH₂ (middle of propyl)~1.7 - 1.9Quintet2H
O-CH₂ (propyl)~3.4 - 3.6Triplet2H
O-CH₃~3.3Singlet3H
OHVariableBroad Singlet1H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of the atoms they are bonded to.

The carbon bearing the hydroxyl group (C-4) will be significantly downfield shifted. The carbons of the piperidine ring adjacent to the nitrogen will also be deshielded. The carbons of the methoxypropyl chain will have characteristic shifts, with the carbon of the methoxy group appearing at a relatively high field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-4 (CH-OH)~68 - 72
C-2, C-6 (Piperidine, adjacent to N)~50 - 54
C-3, C-5 (Piperidine, adjacent to C-4)~33 - 37
N-CH₂ (propyl)~55 - 59
CH₂ (middle of propyl)~25 - 29
O-CH₂ (propyl)~70 - 74
O-CH₃~58 - 62

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex proton and carbon spectra of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It helps to establish the connectivity of protons within the piperidine ring and the methoxypropyl chain. For example, a cross-peak between the N-CH₂ and the middle CH₂ of the propyl group would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at C-4 will show a correlation to the carbon signal of C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For example, HMBC can show a correlation between the protons of the N-CH₂ group and the carbons of the piperidine ring (C-2 and C-6), confirming the attachment of the propyl chain to the nitrogen atom.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for C₉H₁₉NO₂ is 173.1416 g/mol . An experimental HRMS measurement confirming this exact mass provides strong evidence for the molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the methoxypropyl side chain or fragmentation of the piperidine ring.

Loss of a methoxy group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-31.

Loss of the entire methoxypropyl group: This would lead to a fragment corresponding to the protonated 4-hydroxypiperidine (B117109).

Dehydration: Loss of a water molecule (H₂O) from the hydroxyl group is also a possible fragmentation pathway.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/z of Fragment Proposed Fragment Structure/Loss
173[M]⁺ (Molecular Ion)
158[M - CH₃]⁺
142[M - OCH₃]⁺
101[Piperidin-4-ol]⁺
73[CH₂(CH₂)₂OCH₃]⁺
57[C₃H₅O]⁺

Note: The relative abundance of these fragments will depend on the ionization technique and energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular-level investigation of this compound. americanpharmaceuticalreview.com These methods probe the vibrational motions of a molecule's covalent bonds, yielding a unique spectral fingerprint that contains a wealth of information about its chemical composition and structure. americanpharmaceuticalreview.com Although IR and Raman spectroscopy are based on different physical principles—IR on the absorption of light and Raman on the inelastic scattering of light—they provide complementary information about the same molecular vibrations. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would be characterized by specific bands corresponding to the vibrations of its distinct functional groups: the hydroxyl (-OH) group, the piperidine ring, the methoxy group (-OCH₃), and the propyl chain.

Key expected vibrational modes for this compound would include:

O-H Stretch: A prominent, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, arising from the stretching vibration of the hydroxyl group. This is often a key diagnostic peak.

C-H Stretches: Multiple sharp bands in the 2800-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methoxypropyl side chain.

C-O Stretches: Bands associated with the C-O stretching vibrations are expected. The C-O stretch of the secondary alcohol on the piperidine ring and the C-O-C stretch of the ether linkage in the methoxypropyl group would likely appear in the 1050-1260 cm⁻¹ range.

C-N Stretch: The stretching vibration of the tertiary amine within the piperidine ring typically appears in the fingerprint region, around 1020-1250 cm⁻¹.

Ring Vibrations: The piperidine ring will exhibit various characteristic stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹).

While a dedicated experimental spectrum for this specific compound is not publicly available, analysis of related structures allows for the assignment of expected vibrational frequencies. nih.govmdpi.com The table below outlines the probable vibrational assignments for this compound.

Table 1: Predicted IR and Raman Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Hydroxyl 3200 - 3600 Strong, Broad (IR)
C-H Stretch (Asymmetric & Symmetric) Alkyl (Piperidine, Propyl) 2850 - 3000 Strong (IR & Raman)
C-H Stretch (Asymmetric & Symmetric) Methoxy (-OCH₃) 2815 - 2850, 2930 - 2970 Medium (IR & Raman)
C-O Stretch Secondary Alcohol 1050 - 1150 Strong (IR)
C-O-C Stretch (Asymmetric) Ether 1085 - 1150 Strong (IR)
C-N Stretch Tertiary Amine (Piperidine) 1020 - 1250 Medium-Strong (IR)
CH₂ Bend Methylene groups 1440 - 1480 Medium (IR)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or impurities. encyclopedia.pub High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for the analysis of pharmaceutical compounds and their intermediates. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantitative and Qualitative Analysis

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. encyclopedia.pub A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for its analysis. nih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

For this compound, a typical RP-HPLC method would likely utilize a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any related impurities with different polarities. UV detection would be appropriate, likely at a low wavelength (e.g., 200-220 nm) due to the absence of a strong chromophore in the molecule. researchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability for quantitative analysis. This process involves demonstrating the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For instance, linearity would be established by analyzing a series of standard solutions across a range of concentrations and confirming a linear relationship (R² > 0.999) between the peak area and concentration. nih.gov Accuracy is often assessed through recovery studies at different concentration levels, with average recoveries ideally falling within 98-102%. nih.gov

Table 2: Proposed HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale/Reference
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Standard for piperidine derivatives. nih.govresearchgate.net
Mobile Phase A: 0.1% Phosphoric Acid in Water B: Acetonitrile Common mobile phase for good peak shape and resolution. nih.gov
Elution Gradient To effectively separate impurities with varying polarities.
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column. nih.gov
Column Temperature 30°C To ensure reproducible retention times. nih.gov
Detection UV at 210 nm For detection of compounds with limited UV absorbance. researchgate.net

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. google.com |

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. encyclopedia.pub While this compound itself possesses a hydroxyl group that may decrease its volatility and cause peak tailing, GC analysis is still highly relevant. A closely related compound, 1-(3-methoxypropyl)-4-piperidinamine (B103848), has been successfully analyzed to determine purity by GC, indicating the feasibility of this technique for this class of molecules.

For direct analysis, a polar capillary column (e.g., a wax-type or a 5% phenyl methyl siloxane column) would be suitable to handle the polarity of the molecule. encyclopedia.pub However, to improve chromatographic performance, derivatization is a common strategy. The hydroxyl group of this compound can be converted into a less polar, more volatile ether or ester derivative through reactions like silylation. This process reduces hydrogen bonding interactions with the column's stationary phase, leading to sharper peaks and improved resolution.

The GC instrument would be equipped with a flame ionization detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. encyclopedia.pub

Computational and Theoretical Investigations of 1 3 Methoxypropyl 4 Piperidinol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3-Methoxypropyl)-4-Piperidinol, a DFT analysis would typically involve the following:

Geometry Optimization: The first step would be to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Different basis sets and functionals (e.g., B3LYP/6-31G*) would be tested to ensure the accuracy of the calculated geometry.

Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the electrostatic potential map. The electrostatic potential map is particularly useful for identifying electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculation of vibrational frequencies serves two purposes. Firstly, it confirms that the optimized geometry corresponds to a true minimum (no imaginary frequencies). Secondly, the calculated infrared (IR) and Raman spectra can be compared with experimental data, if available, to validate the computational model.

A hypothetical data table summarizing the results of a DFT calculation on this compound is presented below.

ParameterCalculated ValueUnits
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Molecular Orbital Theory Applications to Reactivity and Stability

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. berkeley.edulibretexts.org An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's reactivity and stability. berkeley.edulibretexts.org

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A small HOMO-LUMO energy gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Minimization Studies

The piperidine (B6355638) ring in this compound can adopt different conformations, primarily chair and boat forms. nih.gov The orientation of the substituents (the 3-methoxypropyl group and the hydroxyl group) can be either axial or equatorial. nih.gov

A thorough conformational analysis would involve:

Systematic Search: A systematic search of the conformational space to identify all possible low-energy conformers.

Energy Calculations: Calculation of the relative energies of these conformers to determine their populations at a given temperature. This would reveal the most stable conformation of the molecule. Factors such as steric hindrance and intramolecular hydrogen bonding would be key determinants of conformational preference.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a detailed picture of its dynamic behavior. mdpi.comescholarship.org For this compound, MD simulations could be used to:

Explore Conformational Landscape: MD simulations can explore the conformational landscape of the molecule and the transitions between different conformers.

Solvent Effects: By performing simulations in a solvent (e.g., water), the effect of the environment on the molecule's conformation and dynamics can be studied. This would involve analyzing the formation and breaking of hydrogen bonds between the molecule and solvent molecules.

Intermolecular Interactions: MD simulations can also be used to study the interactions between multiple molecules of this compound, providing insights into its bulk properties.

In Silico Prediction of Reactivity, Stability, and Spectroscopic Properties

In silico methods leverage computational models to predict various properties of a molecule, which can guide experimental work.

Prediction of Reactivity: As discussed, DFT and MO theory can predict the most likely sites for chemical reactions.

Prediction of Stability: The calculated total energy from DFT can be used to compare the relative stability of different isomers or conformers. Thermodynamic properties such as enthalpy of formation can also be estimated.

Prediction of Spectroscopic Properties:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data for structure elucidation.

IR and Raman Spectra: As mentioned, vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the electronic transitions in the molecule.

Below is a hypothetical table of predicted spectroscopic data for this compound.

Spectroscopic DataPredicted Value/Range
¹H NMR Chemical Shift (OH)Value ppm
¹³C NMR Chemical Shift (C-O)Value ppm
Main IR Absorption (O-H stretch)Value cm⁻¹
Main IR Absorption (C-O stretch)Value cm⁻¹

Note: The values in this table are placeholders and would be determined by actual in silico calculations.

Role of 1 3 Methoxypropyl 4 Piperidinol As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 1-(3-Methoxypropyl)-4-Piperidinol as a precursor stems from the versatile piperidine (B6355638) scaffold, a privileged structure in medicinal chemistry known to be a component of numerous biologically active compounds. news-medical.netnih.govicm.edu.pl Piperidin-4-one derivatives, which are closely related to this compound through simple oxidation, are recognized as highly versatile intermediates. nih.gov

The functional groups of this compound dictate its role in synthesis:

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-methoxypropyl)piperidin-4-one (B175049). This ketone is a key substrate for various reactions, including reductive aminations and condensations, to introduce nitrogen-containing substituents at the 4-position. google.comgoogle.com

Piperidine Nitrogen: The tertiary amine is basic and can participate in acid-base reactions or act as a directing group. The 3-methoxypropyl substituent influences the compound's solubility and steric environment.

This dual functionality allows chemists to use this compound as a starting point for creating a diverse range of more complex piperidine derivatives for various applications in organic synthesis. biomedpharmajournal.org

Key Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

The piperidine ring is a core component of many pharmaceuticals, and intermediates like this compound are crucial for their efficient synthesis. news-medical.netnih.gov This compound and its direct derivatives are instrumental in building advanced pharmaceutical scaffolds, most notably for the synthesis of the gastroprokinetic agent, Prucalopride. innospk.comtdcommons.org

While the direct coupling partner in the final step of Prucalopride synthesis is typically the amine derivative, 1-(3-methoxypropyl)-4-piperidinamine (B103848), the synthesis of this amine relies on precursors derived from the piperidinol or its oxidized form, the piperidone. tdcommons.orgoriprobe.com The 1-(3-methoxypropyl)piperidine moiety forms a critical part of the final API, providing the necessary structural and physicochemical properties for its biological activity. innospk.com

Synthetic Pathways to Prucalopride-Related Intermediates

The synthesis of Prucalopride and its succinate (B1194679) salt involves the key intermediate 1-(3-methoxypropyl)-4-piperidinamine. chemicalbook.com This amine is prepared from 1-(3-methoxypropyl)piperidin-4-one, which can be synthesized from this compound via oxidation. Several patented methods highlight the conversion of this ketone to the required amine intermediate.

One common pathway involves a two-step process:

Oximation: 1-(3-methoxypropyl)-4-piperidone is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent to form 1-(3-methoxypropyl)-4-piperidine oxime. google.com

Reduction: The resulting oxime is then reduced to the target amine, 1-(3-methoxypropyl)-4-piperidinamine, using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. google.com

Another synthetic approach involves the reductive amination of 1-(3-methoxypropyl) piperidin-4-one with a substituted benzylamine. The resulting N-benzyl protected amine is then debenzylated, typically through catalytic hydrogenation, to yield the final 1-(3-methoxypropyl)-4-amino-piperidine intermediate. google.com

The table below summarizes key intermediates and reagents in the synthesis of Prucalopride, underscoring the central role of the 1-(3-methoxypropyl)piperidine framework.

Starting Material/Intermediate Reagents/Catalyst Product Reference
1-(3-methoxy-propyl)-4-piperidoneHydroxylamine hydrochloride, then H₂/Pd/C or Raney Ni1-(3-methoxy-propyl)-4-piperylhydrazine google.com
1-(3-methoxy-propyl) piperidin-4-oneBenzylamine, reducing agent, then H₂/Pd-CN-(3-methoxy propyl)-4-amino-piperidine google.com
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid1-(3-methoxypropyl)piperidin-4-amine, coupling agentPrucalopride tdcommons.org

This interactive table outlines synthetic routes to Prucalopride intermediates, starting from the ketone derivative of this compound.

Contribution to the Production of Fine Chemicals

Beyond its specific application in Prucalopride synthesis, the 1-(3-methoxypropyl)piperidine scaffold, originating from intermediates like this compound, contributes to the broader field of fine chemicals. innospk.com Piperidine derivatives are a significant class of compounds used in the development of specialty chemicals, including agrochemicals, catalysts, and other pharmaceutical agents. news-medical.netbiomedpharmajournal.org

The structural versatility and stability of this compound and its related ketone make them valuable starting materials for creating diverse molecular architectures. innospk.com Their ability to undergo various chemical transformations allows for the generation of libraries of substituted piperidines, which can be screened for novel biological activities or material properties, thus supporting innovation in the broader chemical industry. innospk.comnih.gov

Exploration of Biological Activities of Derived and Analogous Piperidine Scaffolds

Pharmacological Investigations of 1-(3-Methoxypropyl)-4-Piperidinol Derivatives

Central Nervous System (CNS) Modulatory Activities

Derivatives of the piperidine (B6355638) scaffold have shown significant potential as modulators of the central nervous system (CNS). The inherent ability of the piperidine structure to interact with various receptors and enzymes in the CNS makes it a valuable template for the design of new therapeutic agents. clinmedkaz.org

Research into piperidine analogs has revealed their capacity to act as antagonists for the histamine (B1213489) H3 receptor, a key player in the regulation of neurotransmitter release. nih.gov This modulation is significant as histamine H3 receptors are involved in a variety of neurological and psychiatric conditions. nih.gov Furthermore, certain piperidine derivatives have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of neurodegenerative diseases. nih.gov The piperidine nucleus itself has been shown to contribute to MAO-B selective inhibition. nih.gov

Some piperidine derivatives have also demonstrated dual agonist activity at both μ-opioid and σ1 receptors, which are involved in pain regulation. encyclopedia.pub The sigma-1 (σ1) receptor, in particular, is a chaperone protein that modulates several neurotransmitter systems, making it a target for treating neuropsychiatric and neurodegenerative disorders. nih.gov The structural flexibility of the piperidine ring allows for modifications that can fine-tune the affinity and selectivity of these compounds for specific CNS targets. nih.govacs.org For instance, the replacement of a piperazine (B1678402) ring with a piperidine moiety has been shown to be a critical structural element for achieving dual histamine H3 and σ1 receptor activity. acs.org

Antimicrobial and Antifungal Efficacy Studies

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, with piperidine derivatives emerging as a promising class of compounds. biomedpharmajournal.org The piperidine scaffold is a versatile platform for the development of new antimicrobial drugs due to its presence in many natural alkaloids with inherent biological activity. biointerfaceresearch.com

Studies have shown that synthetic piperidine derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For example, certain 2,6-disubstituted piperidin-4-one derivatives have demonstrated potent antibacterial activity, with some compounds showing high efficacy against Bacillus subtilis. researchgate.net The introduction of different substituents on the piperidine ring can significantly influence the antimicrobial potency. For instance, thiosemicarbazone derivatives of piperidin-4-one have shown enhanced antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

The mode of synthesis and the resulting stereochemistry of piperidine derivatives also play a crucial role in their antimicrobial efficacy. Various synthetic methods, such as the Mannich reaction, have been employed to create libraries of piperidine compounds for antimicrobial screening. biomedpharmajournal.orgresearchgate.net These studies have consistently shown that piperidine derivatives can serve as a template for the future development of more potent and less toxic antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound Type Target Organism(s) Activity Level Reference(s)
2,6-disubstituted piperidin-4-one derivatives Bacillus subtilis (Gram-positive) Highly potent researchgate.net
Thiosemicarbazone derivatives of piperidin-4-one Fungi Significant biomedpharmajournal.org
Piperidine-substituted triazine derivatives Bacteria and Fungi Potent researchgate.net
Piperidine-2,6-dione derivatives Bacteria Good
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) Excellent biointerfaceresearch.comresearchgate.net

Anti-inflammatory and Analgesic Properties

The piperidine scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.govnih.gov The structural features of piperidine allow for the design of compounds that can interact with key targets in the inflammatory and pain pathways. encyclopedia.pub

Several series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with some analogs demonstrating potency comparable to morphine in preclinical models. nih.gov These compounds often exhibit high affinity for opioid receptors, which are central to pain modulation. nih.govtandfonline.com Molecular docking studies have further elucidated the binding modes of these piperidine derivatives within the active site of opioid receptors, providing a rationale for their analgesic effects. tandfonline.com

In addition to direct opioid receptor agonism, piperidine derivatives have been explored for their anti-inflammatory activity through other mechanisms. For instance, some benzophenone-N-ethyl piperidine ether analogs have shown the ability to reduce the total number of leukocytes in inflammatory exudates, suggesting an inhibition of prostaglandin (B15479496) production. nih.gov Furthermore, derivatives of piperine (B192125), a naturally occurring piperidine alkaloid, have demonstrated anti-inflammatory properties. encyclopedia.pub The versatility of the piperidine ring allows for the development of multi-target agents, such as dual agonists of μ-opioid and σ1 receptors, which may offer a more comprehensive approach to pain management. encyclopedia.pub

Table 2: Anti-inflammatory and Analgesic Activity of Piperidine Derivatives

Compound Class Activity Mechanism of Action (if known) Reference(s)
4,4-disubstituted piperidines Analgesic Opioid receptor binding nih.gov
4-amino methyl piperidine derivatives Analgesic µ-opioid receptor interaction tandfonline.com
Benzophenone-N-ethyl piperidine ether analogues Anti-inflammatory Inhibition of prostaglandin production nih.gov
Piperidine propionamide (B166681) derivatives Analgesic Dual agonists of μ-opioid and σ1 receptors encyclopedia.pub

Antiviral Potential of Modified Piperidine Systems

The piperidine scaffold has emerged as a valuable structural motif in the design of novel antiviral agents. nih.govnih.gov Modifications to the piperidine ring system have led to the development of compounds with activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses. nih.govnih.gov

One strategy has involved the synthesis of piperidine-substituted purine (B94841) derivatives, which have shown potent anti-HIV activity in cellular assays. nih.gov Some of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Interestingly, certain derivatives from this class also exhibited significant activity against influenza A/H1N1 virus. nih.gov

Another approach has focused on creating 1,4,4-trisubstituted piperidines, which have demonstrated inhibitory effects on coronaviruses, including SARS-CoV-2. nih.gov These compounds are thought to act on the main protease (Mpro) of the virus, an essential enzyme for viral replication. nih.gov Furthermore, N-substituted piperidine derivatives have been synthesized and shown to be effective against influenza A/H1N1 virus in vitro. nih.gov The structural diversity that can be achieved with the piperidine scaffold allows for the fine-tuning of antiviral activity and selectivity. nih.govnih.gov For instance, 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide. encyclopedia.pub

Other Biological Activities (e.g., Immunomodulatory, Antitumor)

Beyond the aforementioned activities, piperidine derivatives have demonstrated a broad spectrum of other biological effects, including immunomodulatory and antitumor properties. mdpi.comnih.gov The versatility of the piperidine scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets. nih.govresearchgate.net

Immunomodulatory Activity: Piperine, an alkaloid containing a piperidine moiety, and alcoholic extracts of Piper longum have been shown to possess immunomodulatory effects. nih.gov Studies have indicated that these substances can increase the total white blood cell count, enhance the number of plaque-forming cells, and increase bone marrow cellularity in mice. nih.gov This suggests a stimulation of the immune response, which could be beneficial in various therapeutic contexts.

Antitumor Activity: The piperidine ring is a structural feature in several compounds with demonstrated antitumor activity. encyclopedia.pubnih.gov Piperine itself has been found to be cytotoxic to Dalton's lymphoma ascites (DLA) and Ehrlich ascites carcinoma (EAC) cells and can inhibit solid tumor development in mice. nih.gov Synthetic piperidine derivatives have also shown promise as anticancer agents. For example, some derivatives have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer. nih.gov The mechanisms of action are varied and can involve the induction of reactive oxygen species (ROS), disruption of mitochondrial membrane integrity, and cell cycle arrest. nih.gov Certain piperidine derivatives have also been investigated as inhibitors of carbonic anhydrase, with some showing potent inhibition of tumor-associated isoforms. nih.gov

Elucidation of Molecular Mechanisms of Action for Active Derivatives

Understanding the molecular mechanisms by which active piperidine derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. nih.gov A variety of experimental and computational techniques have been employed to elucidate these mechanisms.

For derivatives with antitumor activity , studies have revealed several key molecular pathways that are modulated. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C. nih.gov They can also arrest the cell cycle at different phases, such as the G0/G1 or S phase, thereby inhibiting cell proliferation. nih.gov Furthermore, some derivatives have been found to inhibit the activity of key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways. nih.gov In the context of prostate cancer, piperine has been shown to inhibit the activation of STAT-3, a factor that promotes cancer induction. nih.gov

In the realm of antiviral research , molecular docking studies have been instrumental in identifying the putative binding sites of piperidine derivatives on viral proteins. For example, for a class of 1,4,4-trisubstituted piperidines with anti-coronavirus activity, the main protease (Mpro) has been identified as a likely target. nih.gov Similarly, for piperidine-substituted purines with anti-HIV activity, the mechanism is believed to involve the inhibition of the viral reverse transcriptase. nih.gov

For derivatives exhibiting CNS modulatory effects , the molecular mechanisms often involve direct interaction with specific receptors. For example, piperidine derivatives with analgesic properties have been shown to bind to and activate opioid receptors. tandfonline.com Molecular modeling has helped to visualize the binding modes of these compounds within the receptor's active site. tandfonline.com For those acting as histamine H3 receptor antagonists, the mechanism involves blocking the receptor's activity, thereby modulating the release of various neurotransmitters. nih.gov

Receptor Interactions and Binding Assays

Piperidinol and its analogs have been identified as potent ligands for a variety of receptors, acting as agonists, antagonists, or inverse agonists. Their binding affinity is a critical determinant of their pharmacological profile.

One area of significant interest is their interaction with the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor involved in pain, anxiety, and other neurological functions. nih.gov A series of N-(4-piperidinyl)-2-indolinones has been developed, where modifications to the substituent on the piperidine nitrogen can produce both potent agonists and antagonists. nih.gov For instance, certain 2-substituted N-piperidinyl indoles have demonstrated full agonist activity at the NOP receptor, with some compounds also showing partial agonism at the μ-opioid receptor (MOP). nih.gov Molecular docking studies suggest that the interaction of the ligand's lipophilic groups with a minor hydrophobic pocket in the receptor is crucial for binding affinity and functional activity. nih.gov

Derivatives of 4-hydroxypiperidine (B117109) have also been investigated as antagonists for the human histamine H3 receptor (hH3R), with some compounds exhibiting nanomolar affinity. nih.gov For example, a benzyl-substituted piperidine derivative, ADS031, showed a Ki value of 12.5 nM at the hH3R. nih.gov The binding of these ligands is characterized by a salt bridge formation between the protonated piperidine nitrogen and an aspartate residue (Asp114) in the receptor, along with π–π stacking interactions. nih.gov

Furthermore, piperidine-based compounds have shown significant affinity for sigma receptors. A p-methoxybenzyl substituted piperazine, a related heterocyclic scaffold, displayed a high affinity for the sigma-1 (σ1) receptor with a Ki of 12.4 nM. nih.gov

Compound ClassReceptor TargetActivityBinding Affinity (Ki)Functional Potency (EC50)
2-(N-pyrrolidinyl)methyl indole (B1671886) AnalogNOPFull Agonist-97 nM nih.gov
4-Oxypiperidine Ether (ADS031)hH3RAntagonist12.5 nM nih.gov-
p-Methoxybenzyl Piperazine Analogσ1Ligand12.4 nM nih.gov-

Enzymatic Inhibition Studies

The piperidine scaffold is a key feature in many enzyme inhibitors, particularly those targeting cholinesterases, which are crucial in the pathology of Alzheimer's disease.

A notable example is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), a potent and selective acetylcholinesterase (AChE) inhibitor with an IC50 value of 5.7 nM. nih.gov This compound exhibits a 1250-fold greater selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Extensive research into related piperidine derivatives has revealed that the N-benzylpiperidine moiety is a critical component for high-affinity binding to the enzyme. nih.govnih.gov For example, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was found to be an extremely potent AChE inhibitor with an IC50 of 1.2 nM and a selectivity of approximately 34,700-fold over BChE. nih.gov

Other piperidine derivatives have been synthesized that show potent inhibition of both AChE and BChE. A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated strong inhibitory activity against urease, with some compounds having IC50 values as low as 0.63 µM. scielo.br Additionally, piperidine derivatives have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a potential target for new anti-tuberculosis drugs. nih.gov

Compound/Analog ClassEnzyme TargetInhibitory Concentration (IC50)
Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM nih.gov
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HClAChE1.2 nM nih.gov
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole AnalogUrease0.63 µM scielo.br
4-bromophenyl piperidine analogMenA (M. tuberculosis)12 µM nih.gov
4-Oxypiperidine Ether (ADS031)AChE1.537 µM nih.gov

Investigation of Cellular and Biochemical Pathways

The interaction of piperidine derivatives with receptors and enzymes translates into the modulation of various cellular and biochemical pathways. For instance, the inhibition of AChE by piperidine-based compounds leads to an increase in acetylcholine (B1216132) levels in the brain, which is a key therapeutic strategy for Alzheimer's disease. nih.gov

In the context of cancer, piperidine and its analogs have been shown to influence critical signaling pathways that lead to the apoptosis of cancer cells. nih.gov These compounds can activate pathways such as p53-mediated apoptosis. Some N-(piperidine-4-yl)benzamide derivatives have been found to inhibit the cell cycle in liver cancer cells by modulating the p53/p21-dependent pathway.

Furthermore, the interaction of piperidinol analogs with the NOP receptor can affect pathways involved in pain perception and reward. Agonists of the NOP receptor have been shown to have anxiolytic effects and may play a role in treating substance abuse disorders. nih.gov The immunostimulating activity of certain piperidine derivatives, such as 1-(3-n-butoxypropyl)piperidine-3-methyl-4-spiro-5'-imidazolidine-2',4'-dione, has also been reported, indicating an influence on immune response pathways. kaznu.kz

Structure-Activity Relationship (SAR) Studies of Piperidinol-Derived Compounds

The biological activity of piperidinol-derived compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.

A key area of SAR exploration is the N-substituent of the piperidine ring. In the case of NOP receptor ligands, the nature of this substituent can determine whether the compound acts as an agonist or an antagonist. nih.gov For acetylcholinesterase inhibitors, a benzyl (B1604629) group on the nitrogen is often a key feature for high potency. nih.govnih.gov

The substitution pattern on the piperidine ring itself also plays a significant role. For anti-tuberculosis piperidinol analogs, the presence of 4-Chloro and 3-CF3 groups on a phenyl ring at the 4-position of the piperidinol was found to be important for activity. nih.gov The tertiary hydroxyl group at the 4-position also significantly influences the anti-tuberculosis activity. nih.gov

In the development of NOP receptor ligands based on an N-piperidinyl indole scaffold, the position of substitution on the indole ring affects the intrinsic activity and selectivity. A 2-substitution on the indole can lead to full NOP agonists, whereas a 3-substitution often results in partial agonists. nih.gov

Future Research Directions and Translational Perspectives for 1 3 Methoxypropyl 4 Piperidinol

Development of Innovative Synthetic Routes for Enhanced Sustainability and Efficiency

The development of efficient and sustainable synthetic strategies is crucial for the translation of promising compounds from the laboratory to industrial-scale production. escholarship.org Recent advancements in chemical synthesis offer exciting possibilities for the production of 1-(3-Methoxypropyl)-4-Piperidinol and its derivatives.

A novel approach combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to significantly streamline the synthesis of complex piperidines. news-medical.net This method reduces multi-step processes to as few as two to five steps, enhancing efficiency and cost-effectiveness. news-medical.net The use of enzymes for selective hydroxylation, followed by nickel electrocatalysis for cross-coupling, provides a modular and powerful tool for creating diverse piperidine (B6355638) structures. news-medical.net This strategy minimizes the reliance on expensive and environmentally taxing precious metals like palladium. news-medical.net

Furthermore, the development of scalable, continuous-flow processes for key transformations, such as aerobic oxidation of alcohols to aldehydes, presents another avenue for improving the industrial synthesis of piperidine-containing molecules. researchgate.net These flow techniques can enhance safety and efficiency, particularly when using reagents like dilute oxygen sources to avoid flammable mixtures. researchgate.net

Synthetic StrategyKey AdvantagesPotential Impact on this compound Synthesis
Biocatalytic C-H Oxidation and Radical Cross-CouplingReduced number of steps (2-5), increased efficiency, cost-effective, sustainable (less reliance on precious metals). news-medical.netStreamlined and more economical production of the core piperidinol structure and its derivatives.
Continuous-Flow ProcessesImproved scalability, enhanced safety, and efficiency for key chemical transformations. researchgate.netSafer and more efficient industrial-scale synthesis of the compound and its intermediates.
Asymmetric SynthesisEnantioselective production of specific stereoisomers, crucial for pharmacological activity. researchgate.netControl over the stereochemistry of the 4-piperidinol moiety, potentially leading to more potent and selective derivatives.

Exploration of Diverse Biological Targets for Novel Piperidine-Based Therapeutics

The inherent versatility of the piperidine ring allows for its interaction with a wide array of biological targets, making it a privileged scaffold in drug discovery. researchgate.net Research into novel piperidine derivatives is continually uncovering new therapeutic potentials.

For instance, piperidine-based compounds have been identified as potent inhibitors of the influenza virus, acting after the virus enters the host cell. nih.gov This suggests a mechanism of action distinct from existing neuraminidase inhibitors and opens the door for developing new anti-influenza agents. nih.gov

In the realm of oncology, piperidine derivatives have been designed as inhibitors of the p53-HDM2 interaction, a key target for cancer therapy. researchgate.net By disrupting this interaction, these compounds can restore the tumor-suppressing function of p53. researchgate.net Furthermore, certain piperidine derivatives have shown inhibitory activity against Akt1, a protein kinase involved in cell proliferation, and have demonstrated antiproliferative effects in ovarian and colon cancer cell lines. nih.gov

The therapeutic landscape for piperidine derivatives also extends to neurodegenerative diseases and metabolic disorders. For example, piperidine-based compounds have been explored as sigma-1 receptor (S1R) ligands, which are implicated in various neurological conditions. rsc.org Additionally, piperidine nitroxides like MitoTempo are being investigated for their ability to reduce reactive oxygen species and restore mitochondrial function in exhausted T cells, a key factor in chronic infections and cancer. mdpi.com

Biological TargetTherapeutic AreaExample of Piperidine-Based Activity
Influenza Virus ProteinsInfectious DiseaseInhibition of viral replication post-entry into the host cell. nih.gov
p53-HDM2 InteractionOncologyRestoration of p53 tumor suppressor function. researchgate.net
Akt1 KinaseOncologyInhibition of cancer cell proliferation. nih.gov
Sigma-1 Receptor (S1R)NeurologyPotential treatment for various neurological disorders. rsc.org
Mitochondria (ROS reduction)Immunology/OncologyReversal of T-cell exhaustion. mdpi.com

Advancements in Computational Drug Discovery and Rational Design

Computational methods are increasingly integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov These approaches are particularly valuable for exploring the vast chemical space of piperidine derivatives and predicting their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, has been successfully employed to develop models that predict the inhibitory activity of piperidine derivatives against targets like Akt1. nih.gov By using genetic algorithms to select relevant molecular descriptors, these models can guide the design of more potent compounds. nih.gov Fragment-based QSAR and molecular docking simulations have also been instrumental in identifying novel piperidine derivatives as potential inhibitors of the HDM2 protein. researchgate.net

Molecular dynamics simulations provide deeper insights into the binding modes of these compounds, revealing crucial interactions with amino acid residues of the target protein. rsc.org This detailed understanding of the ligand-receptor interactions is essential for structure-based drug design and the optimization of lead compounds. rsc.org For instance, computational studies have been used to design and propose new, more potent derivatives of furan-pyrazole piperidines for further investigation. nih.gov

Potential for Industrial Scale-Up and Process Optimization of its Synthesis and Derivatization

The successful translation of a drug candidate from the laboratory to the market hinges on the ability to develop a scalable and economically viable manufacturing process. For this compound and its derivatives, this involves optimizing both the synthesis of the core molecule and the subsequent derivatization steps.

A key challenge in large-scale synthesis is often the macrocyclization step required for certain complex natural products containing piperidine moieties. acs.org Research into optimizing reaction conditions, such as high-temperature and high-dilution methods, has shown promise in improving yields for these challenging transformations. acs.org However, scaling up these processes can still lead to decreased yields, highlighting the need for careful process development and control. acs.org

The development of convergent synthetic strategies, where different fragments of the final molecule are synthesized separately and then combined, can provide a platform for late-stage derivatization. acs.org This approach allows for the efficient production of a library of analogs for structure-activity relationship studies and the fine-tuning of pharmacological properties.

Furthermore, the development of robust and efficient methods for creating key intermediates is critical. For example, efficient synthetic routes to chiral piperidine intermediates, such as cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, are essential for the production of potent protein kinase inhibitors. researchgate.net The use of mild reaction conditions and achieving high yields are key considerations for ensuring the industrial applicability of such routes. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxypropyl)-4-Piperidinol, and how do reaction conditions influence yield?

  • Methodology : Start with nucleophilic substitution or reductive amination using 4-piperidinol and 3-methoxypropyl halides. Optimize parameters (e.g., temperature, solvent polarity, catalyst type) via factorial design to identify critical variables . For purification, consider membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
  • Data Note : Patent literature (e.g., ) highlights similar piperidine derivatives synthesized under anhydrous conditions with yields >70%, but reproducibility may require adjusting stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to resolve methoxypropyl and piperidine ring protons. Compare experimental spectra with computational predictions (DFT-based simulations) for stereochemical validation. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. Solubility can be assessed via shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol). Thermal stability is evaluated via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine derivatives like this compound?

  • Methodology : Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control for purity (>95% by HPLC) and stereochemical consistency .
  • Example : notes structural analogs with varying substitution patterns exhibit divergent neuropharmacological activity, emphasizing the need for precise stereochemical documentation .

Q. What experimental design strategies are optimal for optimizing catalytic asymmetric synthesis of this compound?

  • Methodology : Employ a mixed-level factorial design to test catalysts (e.g., chiral Lewis acids), solvents, and temperatures. Response surface methodology (RSM) can model non-linear relationships between variables. Use COMSOL Multiphysics for reactor simulation to predict mass transfer limitations .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodology : Apply QSAR models to estimate logP, bioavailability, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) identifies potential targets (e.g., GPCRs, kinases). MD simulations assess binding stability over time .

Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot plant?

  • Methodology : Address exothermicity and mixing efficiency using scale-down experiments (e.g., microreactors). Implement process analytical technology (PAT) for real-time monitoring. Refer to CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align with industrial best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.